molecular formula C20H20N2O B3016856 (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one CAS No. 867135-89-5

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one

Cat. No. B3016856
CAS RN: 867135-89-5
M. Wt: 304.393
InChI Key: JPMRDCDDYFAGRZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one, also known as ISQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoxaline derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one: exhibits potent antimicrobial activity. Researchers have synthesized and characterized this compound, evaluating its effects against both fungal and bacterial pathogens . Notably:

Boronic Acid Derivatives

Another interesting application involves the boronic acid derivative (E)-(4-isopropylstyryl)boronic acid . Although not directly related to the quinoxalinone compound, it shares structural features. Researchers have investigated its properties, including boiling point, melting point, and density . While this specific derivative may not be identical to the target compound, exploring related boronic acids could provide valuable insights.

Other Potential Applications

While the literature primarily highlights antimicrobial properties, additional investigations could uncover novel applications. Consider exploring:

Elagawany, M., Hegazy, L., Cao, F., Donlin, M. J., Rath, N., Tavis, J., & Elgendy, B. (2018). Identification of 4-isopropyl-thiotropolone as a novel anti-microbial: Regioselective synthesis, NMR characterization, and biological evaluation. RSC Advances, 8, 29967-29975. DOI: 10.1039/c8ra06297h ChemicalBook. (n.d.). (E)-(4-Isopropylstyryl)boronic acid. Retrieved from ChemicalBook

properties

IUPAC Name

1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRDCDDYFAGRZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one

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